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Compound of Interest

Compound Name: D-tert-leucine

Cat. No.: B555885 Get Quote

For immediate release: This whitepaper provides an in-depth technical guide to the

spectroscopic data of D-tert-leucine, a non-proteinogenic amino acid of significant interest in

drug development and peptide chemistry. This document is intended for researchers, scientists,

and professionals in the field, offering a centralized resource for its Nuclear Magnetic

Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, complete with detailed

experimental protocols.

Introduction
D-tert-leucine, with the systematic name (R)-2-amino-3,3-dimethylbutanoic acid, is a chiral

building block increasingly utilized in the synthesis of pharmaceuticals and peptidomimetics. Its

bulky tert-butyl side chain imparts unique conformational constraints and metabolic stability to

molecules incorporating it. A thorough understanding of its spectroscopic properties is

paramount for its identification, characterization, and quality control in research and

development settings. This guide presents a comprehensive summary of its NMR, IR, and MS

data in clearly structured tables, accompanied by detailed methodologies for data acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for the structural elucidation of organic

molecules. Below are the summarized ¹H and ¹³C NMR data for D-tert-leucine, typically

recorded in deuterium oxide (D₂O) due to the presence of exchangeable amine and carboxylic

acid protons.
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¹H NMR Data
Table 1: ¹H NMR Chemical Shifts for D-tert-leucine in D₂O

Protons Chemical Shift (δ) in ppm Multiplicity

α-CH ~3.46 Singlet

(CH₃)₃C- ~1.08 Singlet

Note: The chemical shifts are referenced to an internal standard, and the absence of coupling

for the α-CH proton is due to the lack of adjacent non-equivalent protons.

¹³C NMR Data
Table 2: ¹³C NMR Chemical Shifts for D-tert-leucine in D₂O

Carbon Atom Chemical Shift (δ) in ppm

C=O (Carboxyl) ~175

Cα (Methine) ~65

Cβ (Quaternary) ~34

Cγ (Methyl) ~26

Experimental Protocol for NMR Spectroscopy
A standard protocol for acquiring high-quality NMR spectra of D-tert-leucine is as follows:

Sample Preparation: Dissolve approximately 5-10 mg of D-tert-leucine in 0.5-0.7 mL of

deuterium oxide (D₂O). Add a small amount of a suitable internal standard (e.g., DSS or

TSP) for chemical shift referencing.

Instrumentation: Utilize a high-resolution NMR spectrometer, for instance, a Bruker Avance

III HD 400 MHz or equivalent.

¹H NMR Acquisition Parameters:
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Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

Temperature: Maintain a constant temperature, typically 298 K (25 °C).

Sweep Width: Set a spectral width of approximately 12-16 ppm.

Number of Scans: Acquire a sufficient number of scans (e.g., 16-64) to achieve an

adequate signal-to-noise ratio.

Relaxation Delay (d1): Use a relaxation delay of at least 5 seconds to ensure full

relaxation of protons for accurate integration.

¹³C NMR Acquisition Parameters:

Pulse Program: Employ a proton-decoupled single-pulse experiment (e.g., 'zgpg30' on

Bruker instruments) to obtain a spectrum with singlet peaks for each carbon.

Sweep Width: Set a spectral width of approximately 200-220 ppm.

Number of Scans: A larger number of scans (e.g., 1024 or more) is typically required due

to the low natural abundance of ¹³C.

Relaxation Delay (d1): A shorter relaxation delay (e.g., 2 seconds) is often used to

expedite data acquisition.

Data Processing: Process the acquired Free Induction Decay (FID) using appropriate

software (e.g., TopSpin, Mnova). Apply an exponential window function, Fourier transform,

phase correction, and baseline correction to obtain the final spectrum.

Infrared (IR) Spectroscopy
IR spectroscopy provides valuable information about the functional groups present in a

molecule. The IR spectrum of D-tert-leucine, typically acquired as a solid sample, is

characterized by the following absorption bands.

Table 3: Characteristic IR Absorption Bands for D-tert-leucine
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Wavenumber (cm⁻¹) Functional Group Vibration Mode

~3400-2400 (broad) O-H and N-H Stretching

~2970 C-H (in tert-butyl) Asymmetric Stretching

~1680-1720 C=O (Carboxylic Acid) Stretching

~1600-1640 N-H (Amine) Bending

~1500-1550 N-H (Amine) Bending

~1470 C-H (in tert-butyl) Bending

Experimental Protocol for FTIR Spectroscopy
Fourier Transform Infrared (FTIR) spectroscopy is the preferred method for obtaining the IR

spectrum of D-tert-leucine.

Sample Preparation:

KBr Pellet Method: Mix a small amount of finely ground D-tert-leucine (1-2 mg) with

approximately 100-200 mg of dry potassium bromide (KBr) powder. Press the mixture into

a thin, transparent pellet using a hydraulic press.

Attenuated Total Reflectance (ATR): Place a small amount of the solid D-tert-leucine
sample directly onto the ATR crystal.

Instrumentation: Use a benchtop FTIR spectrometer (e.g., Bruker ALPHA, PerkinElmer

Spectrum Two).

Data Acquisition:

Spectral Range: Scan the mid-IR region, typically from 4000 to 400 cm⁻¹.

Resolution: Set the spectral resolution to 4 cm⁻¹.

Number of Scans: Co-add a sufficient number of scans (e.g., 16-32) to obtain a high-

quality spectrum.
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Background Correction: Record a background spectrum of the empty sample

compartment (or the clean ATR crystal) before acquiring the sample spectrum.

Data Processing: The instrument software will automatically perform the Fourier transform

and ratio the sample spectrum against the background to produce the final absorbance or

transmittance spectrum.

Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to determine the molecular weight

and elemental composition of a compound, as well as to elucidate its structure through

fragmentation analysis.

Mass Spectrometry Data
The molecular weight of D-tert-leucine is 131.17 g/mol . In mass spectrometry, the protonated

molecule [M+H]⁺ is typically observed at an m/z of 132.1. The fragmentation pattern can be

used to confirm the structure. While a specific mass spectrum for D-tert-leucine is not readily

available in public databases, the fragmentation can be inferred from studies on its isomers,

leucine and isoleucine.

Table 4: Predicted Mass Spectrometry Fragmentation for D-tert-leucine

m/z Proposed Fragment

132.1 [M+H]⁺

86.1 [M+H - HCOOH]⁺

57.1 [C₄H₉]⁺ (tert-butyl cation)

44.1 [CH(NH₂)COOH]⁺ fragment

30.1 [CH₂NH₂]⁺

Note: The tert-butyl cation (m/z 57.1) is expected to be a prominent peak due to its stability.

Experimental Protocol for Mass Spectrometry
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Electrospray ionization (ESI) coupled with a tandem mass spectrometer (MS/MS) is a common

technique for the analysis of amino acids.

Sample Preparation: Prepare a dilute solution of D-tert-leucine (e.g., 1-10 µM) in a suitable

solvent system, such as 50:50 water/acetonitrile with 0.1% formic acid to promote

protonation.

Instrumentation: Utilize an ESI-tandem mass spectrometer, such as a Q-TOF (Quadrupole

Time-of-Flight) or an Orbitrap instrument.

Data Acquisition (MS Scan):

Ionization Mode: Positive electrospray ionization (ESI+).

Mass Range: Scan a mass range that includes the expected molecular ion, for example,

m/z 50-300.

Capillary Voltage: Apply a high voltage to the ESI needle (e.g., 3-4 kV).

Nebulizing Gas: Use nitrogen as the nebulizing and drying gas.

Data Acquisition (MS/MS Scan):

Precursor Ion Selection: Isolate the protonated molecular ion ([M+H]⁺, m/z 132.1) in the

first mass analyzer.

Collision-Induced Dissociation (CID): Subject the isolated precursor ion to collisions with

an inert gas (e.g., argon or nitrogen) in a collision cell to induce fragmentation. The

collision energy can be varied to control the extent of fragmentation.

Fragment Ion Analysis: Scan the resulting fragment ions in the second mass analyzer.

Data Analysis: Analyze the resulting mass spectra to identify the molecular ion and

characteristic fragment ions, which can be used to confirm the structure of D-tert-leucine.

Experimental Workflow Visualization
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The following diagram illustrates the general workflow for the spectroscopic analysis of D-tert-
leucine.

Spectroscopic Analysis Workflow for D-tert-leucine
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Click to download full resolution via product page

Caption: Workflow for Spectroscopic Analysis of D-tert-leucine.

To cite this document: BenchChem. [Spectroscopic Profile of D-tert-leucine: A Technical
Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b555885#spectroscopic-data-for-d-tert-leucine-nmr-ir-
ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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